

# Spectroscopic Characterization of 3-(3-Iodobenzoyl)-4-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Iodobenzoyl)-4-methylpyridine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-(3-Iodobenzoyl)-4-methylpyridine**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents illustrative spectroscopic data from the closely related analogue, 3-benzoylpyridine. This is supplemented with analysis of the expected spectral modifications arising from the iodo and methyl substitutions. The methodologies detailed herein are standard for the spectroscopic analysis of small organic molecules.

## Illustrative Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(3-Iodobenzoyl)-4-methylpyridine**. The provided values for 3-benzoylpyridine are sourced from existing literature and databases and serve as a baseline for predicting the spectral characteristics of the target compound.<sup>[1][2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment (3-benzoylpyridine)	Expected Shift for 3-(3-iodobenzoyl)-4-methylpyridine
9.00	d	1H	Pyridine H2	Downfield shift due to proximity to carbonyl
8.82	dd	1H	Pyridine H6	Minimal change
8.13	dt	1H	Pyridine H4	Signal absent, replaced by methyl group signal
7.82-7.85	m	2H	Benzoyl H2', H6'	Splitting pattern will change due to iodine substitution
7.63-7.67	m	1H	Benzoyl H4'	Splitting pattern will change due to iodine substitution
7.45-7.55	m	3H	Pyridine H5, Benzoyl H3', H5'	Splitting pattern will change due to iodine substitution
-	-	-	-	~2.5 ppm (s, 3H) for the 4-methyl group

<sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment (3-benzoylpyridine)	Expected Shift for 3-(3-iodobenzoyl)-4-methylpyridine
194.8	C=O (Ketone)	Minimal change
152.6	Pyridine C6	Minimal change
150.7	Pyridine C2	Minimal change
137.1	Pyridine C4	Significant downfield shift due to methyl substitution
136.5	Benzoyl C1'	Minimal change
133.1	Benzoyl C4'	Downfield shift
133.0	Pyridine C3	Minimal change
129.9	Benzoyl C2', C6'	Chemical shifts will be altered by iodine
128.5	Benzoyl C3', C5'	Chemical shifts will be altered by iodine
123.2	Pyridine C5	Minimal change
-	-	~94 ppm for the carbon bearing the iodine atom
-	-	~21 ppm for the methyl carbon

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Expected Characteristics for 3-(3-Iodobenzoyl)-4-methylpyridine
~3100-3000	Medium-Weak	Aromatic C-H stretch	Present
~1660	Strong	C=O (Ketone) stretch	Present, may be slightly shifted by substituents
~1600-1400	Medium-Strong	Aromatic C=C and C=N ring stretching	Present, complex pattern typical of substituted pyridines and benzenes. <sup>[4]</sup>
~1200-1000	Medium	C-H in-plane bending	Present
Below 800	Medium-Strong	C-I stretch	Present

## Mass Spectrometry (MS)

m/z	Interpretation
[M] <sup>+</sup> •	Molecular ion peak. For C <sub>13</sub> H <sub>10</sub> INO, the exact mass would be 322.98 g/mol .
[M-I] <sup>+</sup>	Fragment ion corresponding to the loss of an iodine atom.
[M-C <sub>7</sub> H <sub>4</sub> IO] <sup>+</sup>	Fragment ion corresponding to the pyridine-4-methyl radical cation.
[C <sub>7</sub> H <sub>4</sub> IO] <sup>+</sup>	Fragment ion corresponding to the 3-iodobenzoyl cation.
[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>	Fragment ion corresponding to the methylpyridine fragment.

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-20 mg of the solid sample for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[\[5\]](#)
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ). The solvent should completely dissolve the sample.[\[5\]](#)[\[6\]](#)
  - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[\[5\]](#)
  - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[\[6\]](#)
  - Ensure the liquid height in the tube is between 4.0 and 5.0 cm.[\[5\]](#)
  - Cap the NMR tube securely.
- Data Acquisition:
  - Wipe the outside of the NMR tube to remove any dust or fingerprints.
  - Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.
  - Place the sample into the NMR spectrometer.
  - The spectrometer will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Background Spectrum:
  - Ensure the ATR crystal is clean and free of any residue.[7]
  - Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).[8]
- Sample Analysis:
  - Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]
  - Acquire the IR spectrum, typically over a range of 4000 to 400 cm<sup>-1</sup>.
  - After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

## Mass Spectrometry (MS)

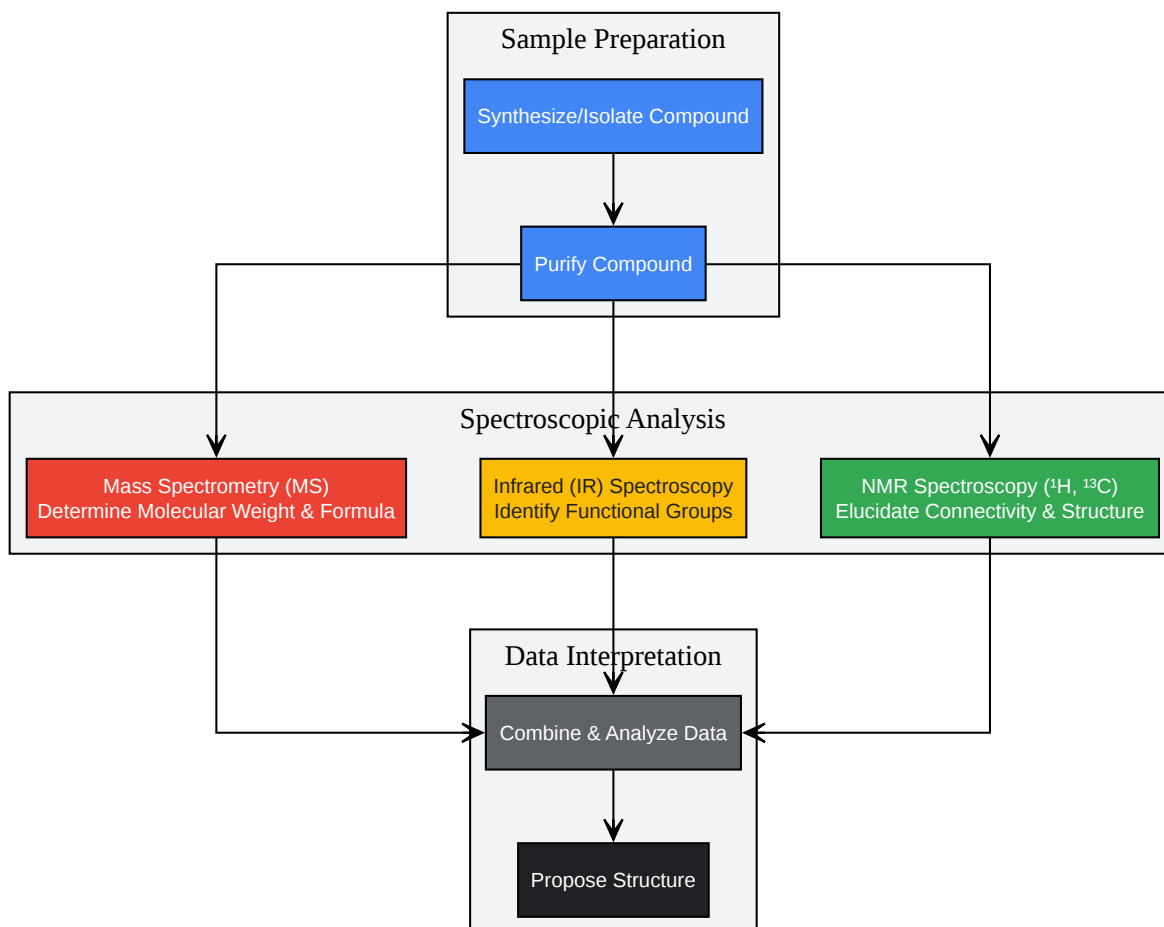
This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

- Sample Preparation:
  - Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]
  - From the stock solution, create a dilute solution (e.g., 10-100 µg/mL) by diluting with a mixture of organic solvent and water, often with a small amount of acid (e.g., formic acid) to promote ionization.[9]
  - Filter the final solution through a syringe filter to remove any particulates that could block the instrument's tubing.[9]
  - Place the filtered solution into a 2 mL mass spectrometry vial with a screw cap.[9]

- Data Acquisition:
  - The sample is introduced into the mass spectrometer, where it is ionized by the electrospray source.
  - The resulting ions are guided into the mass analyzer.
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[\[10\]](#)
  - The detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.[\[10\]](#)

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound.



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General workflow for spectroscopic identification.

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